

A Comprehensive Toxicological Profile and Safety Assessment of (R)-Perillaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Perillaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Perillaldehyde, also known as (R)-(+)-p-mentha-1,8-dien-7-al, is a naturally occurring monocyclic monoterpenoid and the primary component responsible for the characteristic flavor of perilla (Perilla frutescens).[1][2][3] It is widely used as a flavoring agent in foods, beverages, and cosmetic products to impart a spicy, woody, and citrus-like taste and aroma.[1][4] Historically, perillaldehyde has been considered safe for consumption and is designated as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[5][6]

Despite its long history of use, the safety of perillaldehyde has been re-evaluated, leading to conflicting conclusions, particularly regarding its genotoxic potential.[7][8][9] While some studies indicate a lack of mutagenicity, others, notably those reviewed by the European Food Safety Authority (EFSA), have raised concerns about potential DNA damage, especially in the liver.[8][10] More recent studies have also begun to explore its potential for developmental and neurotoxicity.[11]

This technical guide provides an in-depth review of the available toxicological data for **(R)-Perillaldehyde**. It summarizes quantitative toxicity data, details key experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive safety profile for researchers, scientists, and professionals involved in drug development and chemical safety assessment.



Acute Toxicity

The acute toxicity of perillaldehyde has been evaluated in several animal models. The data indicate a low order of acute toxicity via oral and dermal routes.

Table 2.1: Acute Toxicity of Perillaldehyde

Species	Route of Administration	Endpoint	Value	Reference(s)
Mouse	Oral	LD50	1720 mg/kg	[6]
Guinea Pig	Dermal	LD50	>5000 mg/kg	[6]
Zebrafish (Danio rerio)	Immersion (96 hpf)	LC50	7.975 mg/L	[11]

hpf: hours post-fertilization

Repeated Dose and Sub-chronic Toxicity

Repeated dose studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). Studies on perillaldehyde have primarily focused on short-term repeated exposure.

A key study in Han Wistar rats involved oral gavage administration for three consecutive days. [1] Clinical signs of toxicity were observed only at the highest dose, with the liver identified as a target organ.[1]

Table 3.1: Summary of a 3-Day Repeated Dose Oral Toxicity Study in Rats



Parameter	175 mg/kg/day	350 mg/kg/day	700 mg/kg/day	Reference(s)
Clinical Signs	No significant effects	No significant effects	Reduced activity, ataxia, piloerection in some animals	[1]
Body Weight	Dose-related decrease in weight gain	Dose-related decrease in weight gain	Dose-related weight loss	[1]
Target Organ	-	-	Liver	[1][12]

| Histopathology (Liver) | No significant findings | No significant findings | Hepatocyte enlargement, microvesicular fatty change (periportal to mid-lobular) |[1][12] |

Genotoxicity and Mutagenicity Assessment

The genotoxic potential of perillaldehyde is the most debated aspect of its safety profile. A battery of in vitro and in vivo tests has yielded conflicting results, leading to different conclusions by various regulatory bodies.

Initial studies suggested no genotoxic risk, but a later bacterial reverse mutation assay returned a positive result.[4] The most significant finding raising concern was a weakly positive result in an in vivo comet assay in the liver of rats at a dose that also caused hepatotoxicity.[1][4][10] However, a subsequent and highly robust in vivo transgenic rodent (TGR) gene mutation assay found no evidence of mutagenicity in multiple tissues, including the liver, at doses up to 1000 mg/kg/day.[7][9]

Table 4.1: Summary of Genotoxicity and Mutagenicity Studies on Perillaldehyde



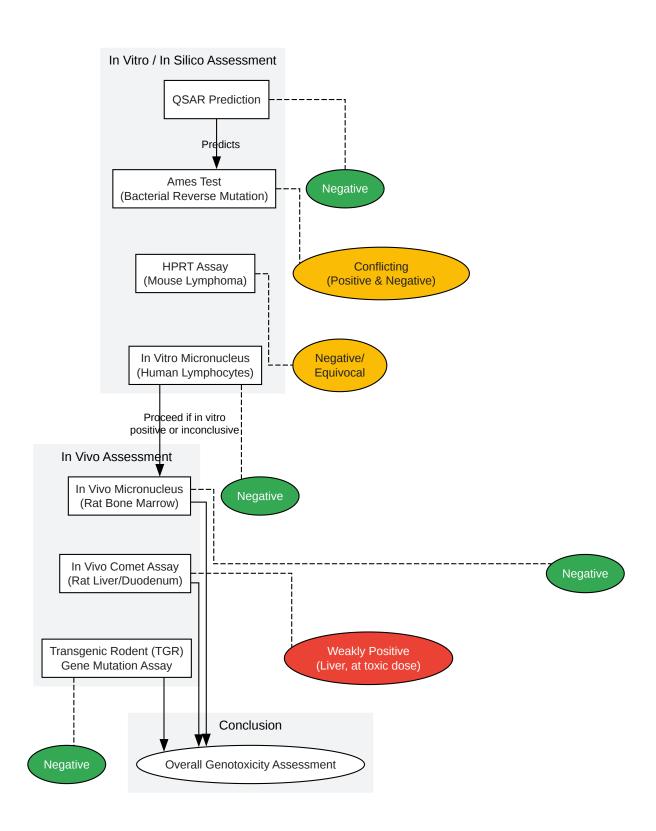
Assay Type	Test System	Concentr ation / Dose	Metabolic Activatio n (S9)	Result	Conclusi on / Comment	Referenc e(s)
In Silico QSAR	DEREK Nexus, CASE Ultra	N/A	N/A	Negative	Predicted non- mutageni c.	[8]
Bacterial Reverse Mutation (Ames)	S. typhimuriu m TA98	>1000 μ g/plate	Without S9	Positive	Contrasted with previous negative results.	[4]
Bacterial Reverse Mutation (Ames)	S. typhimuriu m, E. coli	Up to 5000 μ g/plate	With & Without S9	Negative	Authors suggest higher purity of test substance may explain the negative result.	[7][8][9]
In Vitro Micronucle us	Human Lymphocyt es	Not specified	With & Without S9	Negative	No evidence of chromoso mal damage.	[4]
In Vitro HPRT Mutation	Mouse Lymphoma L5178Y cells	Not specified	With & Without S9	Negative	Considered "equivocal" by EFSA.	[4][8]
In Vivo Micronucle us	Rat Bone Marrow	Up to 700 mg/kg/day	N/A	Negative	No evidence of bone	[1][4]



Assay Type	Test System	Concentr ation / Dose	Metabolic Activatio n (S9)	Result	Conclusi on / Comment	Referenc e(s)
					marrow toxicity or chromoso mal damage.	
In Vivo Comet Assay	Rat Duodenum	Up to 700 mg/kg/day	N/A	Negative	No DNA damage observed in the duodenum.	[1][4]
In Vivo Comet Assay	Rat Liver	700 mg/kg/day	N/A	Weakly Positive	DNA damage was observed only at a hepatotoxic dose. Considered positive by EFSA.	[1][4][10]

| In Vivo TGR Gene Mutation | Muta™ Mouse (Liver, Stomach, Small Intestine) | Up to 1000 mg/kg/day | N/A | Negative | No evidence of in vivo mutagenic potential in any tissue tested. |[7] [8][9] |





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Caption: A typical workflow for genotoxicity assessment, showing conflicting results for perillaldehyde.

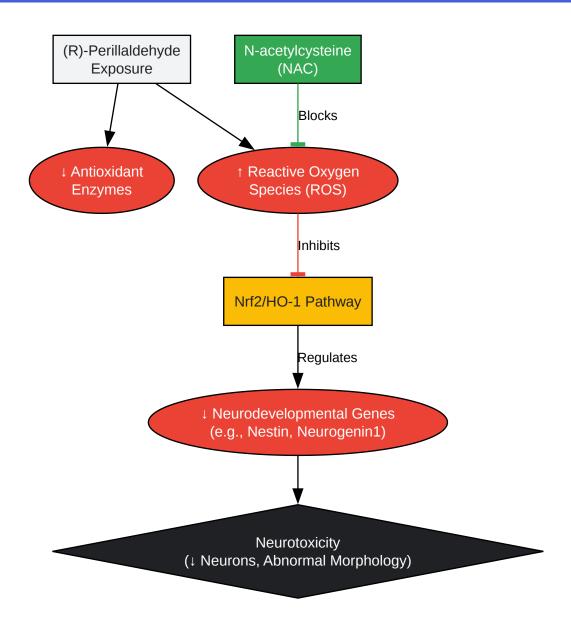
Developmental and Neurotoxicity

Recent studies using the zebrafish model have provided the first insights into the potential developmental and neurotoxic effects of perillaldehyde.

Exposure of zebrafish embryos to a non-lethal concentration of 4 mg/L resulted in significant morphological abnormalities, including pericardial edema, delayed yolk sac absorption, and reduced body length.[11] Behaviorally, exposed larvae showed reduced motor ability.[11] At a cellular level, a reduction in the number of newborn neurons was observed, providing clear evidence of neurotoxicity.[11]

The proposed mechanism for this toxicity is the induction of oxidative stress. Perillaldehyde exposure led to an accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the activity of antioxidant enzymes.[11] This oxidative stress appears to inhibit the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses, ultimately leading to neurotoxicity. This hypothesis is supported by the finding that co-administration of the antioxidant N-acetylcysteine (NAC) mitigated the observed neurotoxic effects.[11]





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Caption: Proposed mechanism of perillaldehyde-induced neurotoxicity via oxidative stress.

Dermal and Ocular Irritation

Based on aggregated data from suppliers and safety data sheets, perillaldehyde is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][13][14]

Key Experimental Protocols



The following sections outline the methodologies for the key toxicological assays cited in this guide, based on standardized OECD guidelines and published study details.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect gene mutations induced by the test substance. The methodology generally follows OECD Guideline 471.

- Test Strains: A range of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains are used to detect different types of mutations.
- Procedure: The test substance, at various concentrations, is combined in a test tube with a
 bacterial culture and, for relevant arms of the study, a liver S9 fraction for metabolic
 activation. This mixture is combined with molten top agar and poured onto a minimal glucose
 agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

In Vivo Micronucleus and Comet Assay

This combined assay, based on OECD Guidelines 474 and 489, evaluates both chromosomal damage (micronuclei) and direct DNA strand breaks (comet assay) in the same animal.



Animal Acclimatization (e.g., Han Wistar Rats) Daily Dosing via Oral Gavage (e.g., 3 consecutive days) Vehicle, Low, Mid, High Doses **Clinical Observation** (Toxicity signs, body weight) Euthanasia & Tissue Collection (24h after final dose) Phase 2: Sample Processing and Analysis **Bone Marrow** Liver Duodenum Cell Isolation, Bone Marrow Flush, Embedding in Agarose Gel, Smear Preparation & Staining Cell Lysis & Unwinding Microscopic Analysis: Electrophoresis, Score Micronucleated PCEs **DNA Staining & Imaging** and %PCE Phase 3: Data Interpretation Statistical Analysis & Comparison to Controls

Phase 1: Dosing and Observation

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- To cite this document: BenchChem. [A Comprehensive Toxicological Profile and Safety
 Assessment of (R)-Perillaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b132263#toxicological-profile-and-safety-assessment-of-r-perillaldehyde]

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